

An In-depth Technical Guide to 3,5-Dichloro-2-methoxypyridine

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Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxypyridine

Cat. No.: B181413

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **3,5-Dichloro-2-methoxypyridine**. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

3,5-Dichloro-2-methoxypyridine is a halogenated pyridine derivative with the chemical formula $C_6H_5Cl_2NO$. Its structure, featuring two chlorine atoms and a methoxy group on the pyridine ring, imparts specific chemical characteristics that are of interest in synthetic and medicinal chemistry. The physicochemical properties of this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₅ Cl ₂ NO	N/A
Molecular Weight	178.01 g/mol	[1]
Melting Point	90 °C	[1]
Boiling Point	200 °C	[1]
Flash Point	75 °C	[1]
Refractive Index	1.538	[1]
XLogP3	2.4	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	22.1 Å ²	[1]

Solubility and pKa

Solubility Profile

Experimentally determined solubility data for **3,5-Dichloro-2-methoxypyridine** in a range of common laboratory solvents is not extensively available in the public domain. However, based on its chemical structure—a moderately polar aromatic heterocycle—it is anticipated to exhibit good solubility in a variety of organic solvents. The presence of the methoxy group may impart slightly more polarity compared to its non-methoxylated analog, 3,5-dichloropyridine. For reference, 3,5-dichloropyridine is known to be soluble in various organic solvents.[2] It is recommended that researchers experimentally determine the solubility in their specific solvent systems for accurate results.

General Solubility Expectations:

- **High Solubility:** Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform.

- **Moderate Solubility:** Expected in alcohols such as methanol and ethanol, and in ethers like diethyl ether and tetrahydrofuran (THF).
- **Low Solubility:** Expected to be poorly soluble in non-polar solvents like hexanes and sparingly soluble in water.

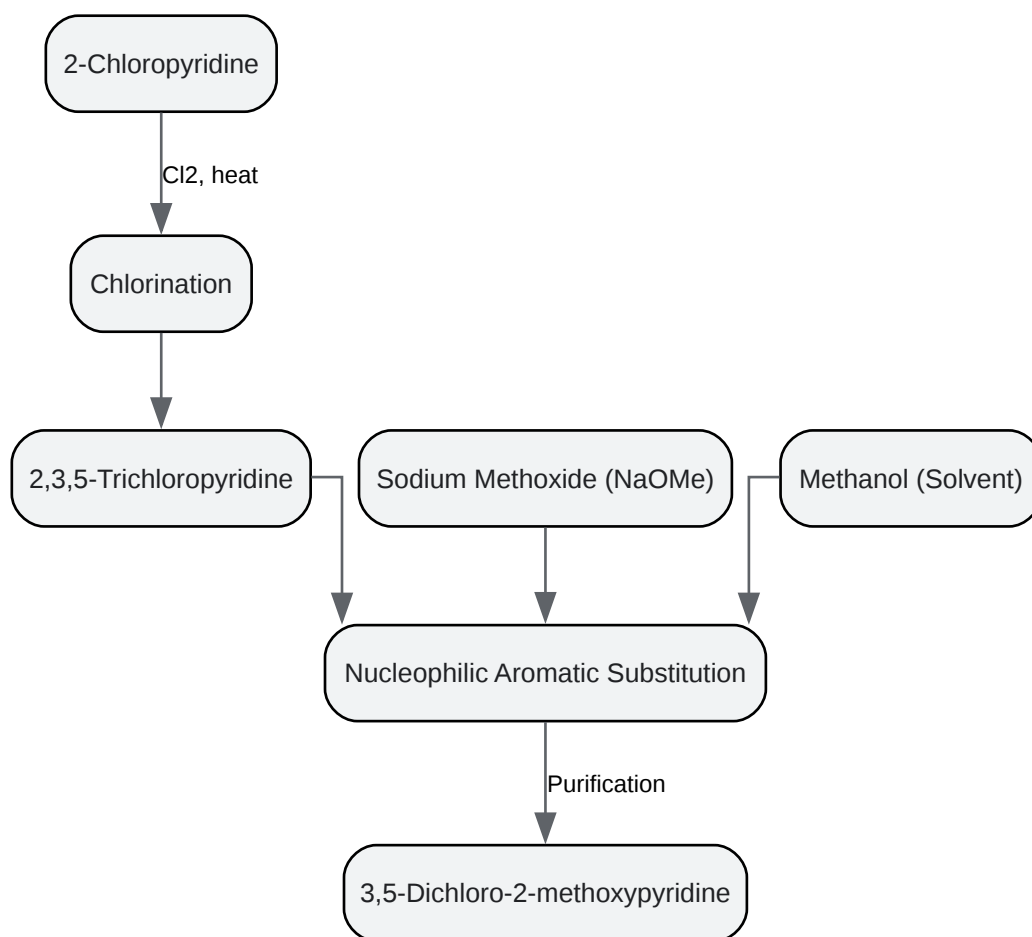
Acidity and Basicity (pKa)

The experimental pKa of **3,5-Dichloro-2-methoxypyridine** has not been found in the reviewed literature. However, the basicity of the pyridine nitrogen is a key characteristic. The presence of two electron-withdrawing chlorine atoms is expected to significantly decrease the basicity of the pyridine nitrogen, making it a weaker base than pyridine itself (pKa \approx 5.2). The methoxy group at the 2-position can have a more complex influence. While it is an electron-donating group through resonance, its inductive electron-withdrawing effect can also play a role. Computational studies on substituted pyridines can provide estimations of pKa values.^{[1][3][4]} For instance, the pKa of 2-methoxypyridine's conjugate acid is reported to be around 3.06, which is lower than that of pyridine, indicating reduced basicity due to the ortho-methoxy group. Given the additional presence of two strongly electron-withdrawing chloro groups, the pKa of **3,5-dichloro-2-methoxypyridine** is expected to be significantly lower than that of 2-methoxypyridine.

Synthesis and Reactivity

Synthetic Pathway

A plausible synthetic route to **3,5-Dichloro-2-methoxypyridine** involves the selective methoxylation of a suitable polychlorinated pyridine precursor. A common starting material for such syntheses is 2,3,5-trichloropyridine. The synthesis can be conceptualized as a two-step process: the preparation of the trichloropyridine precursor followed by a nucleophilic aromatic substitution to introduce the methoxy group.



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A plausible synthetic workflow for **3,5-Dichloro-2-methoxypyridine**.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Trichloropyridine

A common method for the synthesis of 2,3,5-trichloropyridine is through the high-temperature chlorination of 2-chloropyridine.[5]

- Materials: 2-chloropyridine, chlorine gas.
- Procedure: 2-chloropyridine is subjected to chlorination with chlorine gas at elevated temperatures. The reaction mixture is then cooled, and the desired 2,3,5-trichloropyridine is isolated and purified, typically by distillation or crystallization.

Step 2: Synthesis of **3,5-Dichloro-2-methoxypyridine**

The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,3,5-trichloropyridine with a methoxy group. The chlorine at the 2-position is the most activated towards nucleophilic attack.

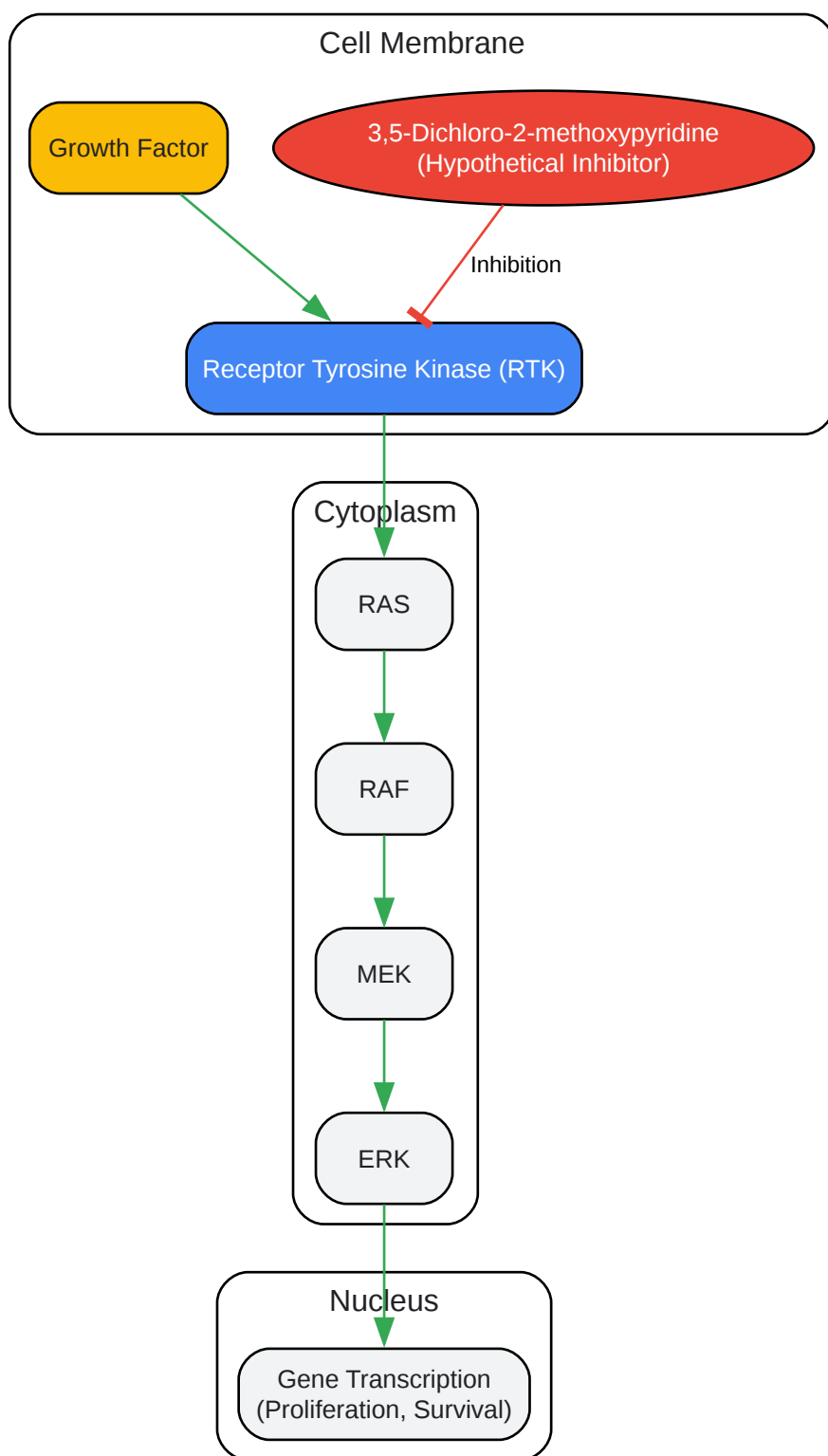
- Materials: 2,3,5-trichloropyridine, sodium methoxide, methanol.
- Procedure: 2,3,5-trichloropyridine is dissolved in methanol. A solution of sodium methoxide in methanol is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure **3,5-Dichloro-2-methoxypyridine**.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity of **3,5-Dichloro-2-methoxypyridine**, the substituted pyridine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.^{[6][7][8][9][10][11]} The presence of halogen and methoxy substituents can significantly influence a molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.^[12]

For instance, various substituted pyridines have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.^{[6][9]} The pyridine ring can act as a hydrogen bond acceptor and participate in various interactions with biological macromolecules.

To illustrate a potential mechanism of action for a substituted pyridine derivative, a hypothetical signaling pathway is presented below. This diagram depicts how a molecule containing a substituted pyridine core could potentially act as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.



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References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Substituted Pyridines for the Development of Novel Therapeutics - Antifungals and Antidiabetics [tobias-lib.uni-tuebingen.de]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
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